Substance P Receptor (NK1) Affinity: Direct Head-to-Head within Patent Series
Within the US9708266 patent family, Example 9 (the target compound) demonstrates a Substance P receptor IC50 of 2.35 nM, placing it in a moderate affinity tier among structurally related chromone-2-carboxamides. The most potent comparator, Example 5, achieves 0.98 nM, representing only a 2.4-fold difference, while the least active analog, Example 13, displays an IC50 of 6,900 nM [1]. This quantitative spread of >7000-fold across the series underscores that the 6,8-dimethyl substitution pattern combined with the morpholinosulfonylphenyl group occupies a discrete affinity niche, neither at the ceiling of potency nor in the inactive zone, making it a valuable intermediate-affinity probe for SAR and dose-response studies.
2,936× higher affinity than least active analog
| Evidence Dimension | Substance P receptor (NK1) binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.35 nM |
| Comparator Or Baseline | Example 5 (BDBM261482): IC50 = 0.98 nM; Example 1 (BDBM261478): IC50 = 1.45 nM; Example 6 (BDBM261483): IC50 = 1.0 nM; Example 13 (BDBM261490): IC50 = 6,900 nM |
| Quantified Difference | 2.4-fold lower than most potent analog; ~2,936-fold more potent than least active analog |
| Conditions | Radioligand binding assay; human Substance P receptor; 96-well plate; pH 7.4; 2°C; DMSO vehicle [1] |
Why This Matters
Procurement of a precisely characterized intermediate-affinity probe enables differential SAR profiling and avoids the confounding ceiling effects seen with ultra-potent analogs.
- [1] BindingDB PrimarySearch_ki for US9708266. Ligands BDBM261478, BDBM261482, BDBM261483, BDBM261486, BDBM261490. Target: Substance-P receptor (Human). View Source
